Cas no 768-22-9 (Indene oxide)
Indene oxide Chemical and Physical Properties
Names and Identifiers
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- Indene oxide
- Indan epoxide
- Indonaphthene oxide
- 1,2-Epoxyindan
- 1,2-epoxyindane
- 1H-Indene,1,2-epoxy-2,3-dihydro
- 2,3-Dihydro-2,3-epoxy-1H-indene
- 2,3-epoxy-indane
- cis-1,2-epoxyindan
- Indan,2-epoxy-
- BDBM50286812
- Indan, epoxide
- F51253
- Indene-1,2-oxide
- SY272668
- Z278165226
- 1H-Indene, 1,2-epoxy-2,3-dihydro-
- AI3-05988
- 080U5Q5IYI
- 1,2-EPOXY-2,3-DIHYDROINDENE
- 1a,6a-dihydro-6H-indeno [1,2-b] oxirene
- SCHEMBL2696782
- 6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
- CHEMBL170741
- Indene epoxide
- DTXSID30871806
- AS-81909
- 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene #
- J313.589F
- 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene
- AKOS000144797
- 1,2-Epoxy-2,3-dihydro-1-H indene
- UNII-080U5Q5IYI
- 6H-Indeno(1,2-b)oxirene, 1a,6a-dihydro-
- Q27236339
- NSC 31261
- 1H-Indene,2-epoxy-2,3-dihydro-
- NSC-31261
- 6,6a-Dihydro-1aH-1-oxa-cyclopropa[a]indene
- 6H-Indeno[1, 1a,6a-dihydro-
- NSC31261
- Indan, 1,2-epoxy-
- FT-0651134
- 6H-Indeno[1,2-b]oxirene, 1a,6a-dihydro-
- 1aH,6H,6aH-indeno[1,2-b]oxirene
- EN300-91179
- 768-22-9
- MFCD00046870
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- MDL: MFCD00046870
- Inchi: 1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2
- InChI Key: UKGCFMYYDATGNN-UHFFFAOYSA-N
- SMILES: O1C2C3C=CC=CC=3CC12
Computed Properties
- Exact Mass: 132.05800
- Monoisotopic Mass: 132.057515
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5
- XLogP3: 1.5
Experimental Properties
- Density: 1.1255
- Melting Point: 24.5°C
- Boiling Point: 184.08°C (rough estimate)
- Flash Point: 226.9 °C at 760 mmHg
- Refractive Index: 1.5610 (estimate)
- PSA: 12.53000
- LogP: 1.68260
Indene oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB288352-1 g |
Indene oxide; . |
768-22-9 | 1 g |
€469.50 | 2023-07-20 | ||
| abcr | AB288352-5 g |
Indene oxide; . |
768-22-9 | 5 g |
€1,145.50 | 2023-07-20 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11746-25g |
6,6a-dihydro-1aH-indeno[1,2-b]oxirene |
768-22-9 | 95 | 25g |
$1200 | 2021-06-26 | |
| eNovation Chemicals LLC | Y1188328-0.25g |
6,6a-Dihydro-1aH-indeno[1,2-b]oxirene |
768-22-9 | 95% | 0.25g |
$140 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1188328-1g |
6,6a-Dihydro-1aH-indeno[1,2-b]oxirene |
768-22-9 | 95% | 1g |
$360 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1188328-5g |
6,6a-Dihydro-1aH-indeno[1,2-b]oxirene |
768-22-9 | 95% | 5g |
$1085 | 2024-07-19 | |
| Enamine | EN300-91179-0.05g |
1aH,6H,6aH-indeno[1,2-b]oxirene |
768-22-9 | 95.0% | 0.05g |
$136.0 | 2025-03-21 | |
| Enamine | EN300-91179-0.1g |
1aH,6H,6aH-indeno[1,2-b]oxirene |
768-22-9 | 95.0% | 0.1g |
$203.0 | 2025-03-21 | |
| Enamine | EN300-91179-0.25g |
1aH,6H,6aH-indeno[1,2-b]oxirene |
768-22-9 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
| Enamine | EN300-91179-0.5g |
1aH,6H,6aH-indeno[1,2-b]oxirene |
768-22-9 | 95.0% | 0.5g |
$456.0 | 2025-03-21 |
Indene oxide Suppliers
Indene oxide Related Literature
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Shigekazu Yamazaki Org. Biomol. Chem. 2010 8 2377
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2. Synthesis of substituted indans as prostacyclin analoguesMemnon Phialas,Peter G. Sammes,Peter D. Kennewell,Robert Westwood J. Chem. Soc. Perkin Trans. 1 1984 687
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3. Cycloaddition of carbon dioxide to epoxides by highly active constrained aluminum chloride complexesNattiya Laiwattanapaisarn,Arnut Virachotikul,Khamphee Phomphrai Dalton Trans. 2021 50 11039
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Shyeni Paul,Yunqing Zhu,Charles Romain,Rachel Brooks,Prabhjot K. Saini,Charlotte K. Williams Chem. Commun. 2015 51 6459
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5. Chemical synthesis and optical purity determination of optically active 1,2-epoxyindan and alcohol products which are also derived from mammalian or microbial metabolism of indene or indanonesDerek R. Boyd,Narain D. Sharma,Alistair E. Smith J. Chem. Soc. Perkin Trans. 1 1982 2767
Additional information on Indene oxide
Introduction to Indene Oxide (CAS No. 768-22-9)
Indene oxide, chemically known as 1-indanone oxide, is a significant organic compound with the molecular formula C10H8O. Its CAS number, 768-22-9, uniquely identifies it in the chemical industry and research communities. This compound has garnered considerable attention due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The synthesis and reactivity of indene oxide make it a valuable intermediate in organic synthesis, particularly in the development of complex molecular structures.
The structural framework of indene oxide consists of a benzene ring fused with a cyclopentane ring, with an oxygen atom incorporated into the system. This unique configuration imparts distinct chemical properties that make it useful in various synthetic pathways. The presence of the ketone oxide functionality allows for diverse transformations, including epoxide ring-opening reactions, which are pivotal in constructing biologically active molecules.
In recent years, research on indene oxide has expanded significantly, particularly in the realm of drug discovery. The compound's ability to act as a precursor for heterocyclic compounds has been exploited in the synthesis of novel pharmaceuticals. For instance, derivatives of indene oxide have been investigated for their potential anti-inflammatory and antimicrobial properties. These studies leverage the compound's reactivity to introduce functional groups that enhance biological activity.
One of the most intriguing aspects of indene oxide is its role in catalytic processes. Researchers have demonstrated that indene oxide can serve as a ligand or intermediate in transition metal-catalyzed reactions. These reactions are crucial for forming carbon-carbon bonds efficiently, a cornerstone of modern organic synthesis. The compound's stability under various reaction conditions makes it an attractive candidate for industrial applications where high yields and selectivity are paramount.
The pharmaceutical industry has also explored the use of indene oxide in the development of therapeutic agents. Its structural motif is found in several natural products and drug candidates, suggesting its importance in medicinal chemistry. For example, researchers have synthesized analogs of indene oxide that exhibit inhibitory effects on specific enzymes involved in disease pathways. This underscores the compound's potential as a scaffold for drug design.
Beyond pharmaceuticals, indene oxide finds applications in material science. Its ability to polymerize or form coordination complexes with metals makes it useful in creating advanced materials with tailored properties. These materials can range from catalysts to functional coatings, demonstrating the broad utility of indene oxide across multiple disciplines.
The synthesis of indene oxide typically involves oxidation reactions starting from indene or related precursors. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making indene oxide more accessible for industrial use. Additionally, green chemistry principles have been applied to develop more sustainable routes for producing this compound, reducing environmental impact while maintaining high chemical yields.
In conclusion, Indene Oxide (CAS No. 768-22-9) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable building block for synthesizing complex molecules. As research continues to uncover new applications and synthetic strategies for indene oxide, its importance is likely to grow further, solidifying its role as a key player in modern chemistry.
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